1-Methyl-4-nitro-1h-imidazole-5-carboxamide 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 5413-88-7
VCID: VC20763013
InChI: InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10)
SMILES: CN1C=NC(=C1C(=O)N)[N+](=O)[O-]
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol

1-Methyl-4-nitro-1h-imidazole-5-carboxamide

CAS No.: 5413-88-7

Cat. No.: VC20763013

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-nitro-1h-imidazole-5-carboxamide - 5413-88-7

Specification

CAS No. 5413-88-7
Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
IUPAC Name 3-methyl-5-nitroimidazole-4-carboxamide
Standard InChI InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10)
Standard InChI Key QUARTNVPDGQVMK-UHFFFAOYSA-N
SMILES CN1C=NC(=C1C(=O)N)[N+](=O)[O-]
Canonical SMILES CN1C=NC(=C1C(=O)N)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

1-Methyl-4-nitro-1h-imidazole-5-carboxamide has the molecular formula C₅H₆N₄O₃. The molecular weight is calculated to be approximately 170.13 g/mol, which is slightly different from the related compound 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (C₅H₅N₃O₄, 171.11 g/mol) . The structure consists of an imidazole ring with three substituents arranged in a specific pattern:

  • A methyl group (-CH₃) attached to the nitrogen at position 1

  • A nitro group (-NO₂) at carbon position 4

  • A carboxamide group (-CONH₂) at carbon position 5

This arrangement creates a molecule with an asymmetric distribution of electron density, which influences its chemical behavior and interactions with other molecules.

Spectroscopic Properties

The expected spectroscopic properties of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide include:

  • IR Spectroscopy: Characteristic absorption bands for:

    • N-H stretching (3300-3500 cm⁻¹)

    • C=O stretching (amide I band, 1650-1690 cm⁻¹)

    • N-H bending (amide II band, 1550-1640 cm⁻¹)

    • NO₂ asymmetric stretching (1500-1550 cm⁻¹)

    • NO₂ symmetric stretching (1300-1370 cm⁻¹)

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the methyl protons (δ ~3.8-4.0 ppm), the C2 proton of the imidazole ring (δ ~7.5-8.0 ppm), and the NH₂ protons (δ ~6.5-7.5 ppm, often broad)

    • ¹³C NMR: Signals for the methyl carbon (δ ~34-36 ppm), the imidazole ring carbons (δ ~120-150 ppm), and the carboxamide carbon (δ ~160-170 ppm)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 170 (M⁺)

    • Fragmentation patterns involving loss of NO (M⁺-30), NO₂ (M⁺-46), and CONH₂ (M⁺-44)

Comparative Analysis with Related Compounds

Structural Comparison with Carboxylic Acid Analog

1-Methyl-4-nitro-1h-imidazole-5-carboxamide differs from 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid primarily in the functional group at position 5. This structural difference results in significant variations in properties and reactivity, as detailed in the following table:

Property1-Methyl-4-nitro-1h-imidazole-5-carboxamide1-Methyl-4-nitro-1H-imidazole-5-carboxylic acidSignificance of Difference
Functional GroupCarboxamide (-CONH₂)Carboxylic acid (-COOH)Different chemical reactivity patterns
Molecular FormulaC₅H₆N₄O₃C₅H₅N₃O₄Different elemental composition
Molecular Weight~170.13 g/mol171.11 g/molMinor difference in mass
AcidityNot acidicAcidic (typical pKa ~4-5)Different behavior in biological systems
Hydrogen BondingBoth donor (NH₂) and acceptor (C=O)Donor (OH) and acceptor (C=O)Different intermolecular interactions
ReactivityHydrolysis, dehydration, aminationEsterification, salt formation, amidationDifferent synthetic utility

This comparison highlights how the replacement of a hydroxyl group with an amino group significantly alters the compound's properties and potential applications .

Electronic and Steric Effects

The electronic distribution in 1-Methyl-4-nitro-1h-imidazole-5-carboxamide is influenced by:

  • The electron-withdrawing nitro group, which depletes electron density from the imidazole ring

  • The resonance-capable carboxamide group, which can both donate and withdraw electrons

  • The N-methyl group, which provides electron density to the ring through inductive effects

These electronic effects create a unique reactivity profile for the molecule. The nitro group activates the imidazole ring toward nucleophilic attack, while potentially deactivating it toward electrophilic substitution. The carboxamide group introduces less electron-withdrawing character than the carboxylic acid group, potentially making the imidazole ring in 1-Methyl-4-nitro-1h-imidazole-5-carboxamide slightly more electron-rich than in its carboxylic acid counterpart.

Synthesis and Preparation

Synthetic Routes

Several potential synthetic pathways can be proposed for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide:

Amidation of Carboxylic Acid Precursor

One of the most direct approaches would involve the conversion of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid to its carboxamide derivative. This transformation typically involves:

  • Activation of the carboxylic acid using reagents such as thionyl chloride or carbonyldiimidazole

  • Reaction of the activated intermediate with ammonia or ammonium salts

  • Purification of the resulting carboxamide product

The reaction could be represented as:

1-Methyl-4-nitro-1H-imidazole-5-COOH → 1-Methyl-4-nitro-1H-imidazole-5-COCl → 1-Methyl-4-nitro-1h-imidazole-5-CONH₂

Direct Nitration of 1-Methyl-1h-imidazole-5-carboxamide

If 1-Methyl-1h-imidazole-5-carboxamide is available as a starting material, it could be nitrated at position 4:

  • Treatment with nitrating agents (HNO₃/H₂SO₄) under controlled conditions

  • Careful temperature control to ensure regioselectivity

  • Purification to obtain the desired 4-nitro derivative

Multi-step Synthesis from 1-Methylimidazole

A more elaborate route could start from 1-methylimidazole:

  • Selective functionalization at position 5 (e.g., via lithiation or metalation)

  • Introduction of a carbonyl-containing precursor group

  • Conversion to carboxamide functionality

  • Nitration at position 4

  • Sequential purification steps

Key Reagents and Conditions

The synthesis of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide would likely involve the following key reagents and conditions:

Synthetic StepKey ReagentsCritical ConditionsConsiderations
AmidationSOCl₂ or (COCl)₂, NH₃0-25°C, anhydrous conditionsProtection from moisture
NitrationHNO₃/H₂SO₄-5 to 5°C, controlled additionTemperature control critical for selectivity
Carboxamide FormationNH₄OH, coupling agents (e.g., HATU, EDC/HOBt)Room temperature, 4-24 hoursMonitoring for complete conversion
PurificationRecrystallization solvents, column chromatographyOptimized solvent systemsRemoval of side products

Chemical Reactions

Reactivity of the Nitro Group

The nitro group in 1-Methyl-4-nitro-1h-imidazole-5-carboxamide exhibits characteristic reactivity patterns:

Reactivity of the Carboxamide Group

The carboxamide functionality in 1-Methyl-4-nitro-1h-imidazole-5-carboxamide can participate in several reaction types:

Reactivity of the Imidazole Ring

The imidazole core of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide exhibits several characteristic reactions:

C-H Acidity at Position 2

The proton at position 2 of the imidazole ring has enhanced acidity due to the electron-withdrawing effects of both the nitro and carboxamide groups. This proton can be abstracted by strong bases, allowing for functionalization reactions at this position.

N-3 Coordination

The unsubstituted nitrogen (N-3) in the imidazole ring can function as a coordination site for metal ions or as a hydrogen bond acceptor. This property could be exploited in the development of metal complexes with potential catalytic or biological activities.

Applications in Research and Development

Pharmaceutical Applications

1-Methyl-4-nitro-1h-imidazole-5-carboxamide shares structural features with known bioactive imidazole derivatives, suggesting several potential pharmaceutical applications:

Antimicrobial Activity

Nitro-imidazole compounds have established antimicrobial properties, particularly against anaerobic bacteria and certain parasites. The specific substitution pattern in 1-Methyl-4-nitro-1h-imidazole-5-carboxamide could confer targeted activity against specific microbial pathogens. The carboxamide group could enhance bioavailability and tissue penetration compared to carboxylic acid analogs.

Enzyme Inhibition

The combination of the imidazole ring with carboxamide and nitro functionalities creates a molecule with potential for specific interactions with enzyme active sites. The compound could serve as a lead structure for the development of enzyme inhibitors targeting specific therapeutic pathways.

Synthetic Building Block

1-Methyl-4-nitro-1h-imidazole-5-carboxamide can function as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The three distinct functional groups (methyl, nitro, and carboxamide) provide multiple handles for further elaboration.

Coordination Chemistry

The imidazole nitrogen (N-3) can coordinate with metal ions to form complexes with potential applications in catalysis, materials science, and biomedical research. The additional functional groups provide opportunities for secondary interactions that could enhance selectivity and stability of these complexes.

Analytical Applications

Structure-Activity Relationships

Electronic and Structural Features

The biological activity of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide would be influenced by several key structural and electronic features:

Structural FeaturePotential Contribution to Biological Activity
Imidazole RingProvides hydrogen bond accepting capacity and potential for π-stacking interactions
N-Methyl GroupIncreases lipophilicity, potentially enhancing membrane permeability
4-Nitro GroupActs as a bioreductive moiety in hypoxic environments; strong hydrogen bond acceptor
5-Carboxamide GroupOffers both hydrogen bond donor and acceptor capabilities; enhances water solubility

The combination of these features creates a molecule with a balanced hydrophilic-lipophilic profile, which is often important for optimal bioavailability and target interaction.

Comparison with Bioactive Analogs

Several structurally related imidazole derivatives have established biological activities:

  • Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol): An antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.

  • Misonidazole (1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol): A radiosensitizer that increases the sensitivity of hypoxic tumor cells to radiation therapy.

  • EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide): A compound used for hypoxia imaging .

The structural similarities between these compounds and 1-Methyl-4-nitro-1h-imidazole-5-carboxamide suggest potential for related biological activities, particularly in antimicrobial applications and hypoxia-selective processes.

Analytical Methods and Identification

Chromatographic Analysis

For the identification and quantification of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide, several chromatographic methods could be employed:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 reverse-phase column with UV detection (typically at 254-280 nm) would be effective for the separation and quantification of this compound. The nitro group and the aromatic imidazole ring provide strong UV absorption, facilitating detection.

Gas Chromatography (GC)

For GC analysis, derivatization might be necessary to enhance volatility, as the carboxamide group typically reduces volatility. Silylation of the NH₂ group could improve GC performance.

Spectroscopic Identification

Definitive identification of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide could be achieved through:

  • FT-IR spectroscopy: Identifying characteristic absorbance bands for the nitro, carboxamide, and imidazole functionalities.

  • NMR spectroscopy: ¹H and ¹³C NMR would provide structural confirmation through characteristic chemical shifts and coupling patterns.

  • Mass spectrometry: High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination, while fragmentation patterns would provide structural insights.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator